molecular formula C5H9ClN4O2 B13567809 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride

2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride

Cat. No.: B13567809
M. Wt: 192.60 g/mol
InChI Key: FLLXZQKPJMRHHK-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a 1,2,4-triazole ring substituted at the 3-position of the propanoic acid backbone. Its molecular formula is deduced as C₅H₈ClN₄O₂, with an approximate molecular weight of 191.45 g/mol. While direct pharmacological data are unavailable in the provided evidence, structurally related compounds are highlighted as "versatile small molecule scaffolds" in pharmaceutical research .

Properties

Molecular Formula

C5H9ClN4O2

Molecular Weight

192.60 g/mol

IUPAC Name

2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C5H8N4O2.ClH/c6-3(5(10)11)1-4-7-2-8-9-4;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);1H

InChI Key

FLLXZQKPJMRHHK-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)CC(C(=O)O)N.Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways. For example, it has been reported to inhibit kinases and lysine-specific demethylase 1, which are involved in various cellular processes . The exact molecular pathways and targets are still under investigation, but its ability to interact with these enzymes suggests potential therapeutic applications.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The target compound is distinguished from analogs by the position of the triazole substitution and type of triazole isomer :

Triazole Substitution Position: Target Compound: 1H-1,2,4-triazol-3-yl substituent. Analog 1: 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride () features substitution at the triazole’s 1-position . Analog 2: (2R)-2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride () uses a 1,2,3-triazole isomer substituted at the 1-position . Substitution position affects electronic properties and hydrogen-bonding capacity, influencing interactions with biological targets.

Triazole Isomer Type :

  • 1,2,4-Triazole (target and Analog 1) vs. 1,2,3-triazole (Analog 2). The nitrogen arrangement alters π-π stacking and metal-binding capabilities.

Salt Form and Physicochemical Properties

Compound Name Molecular Formula Salt Form Molecular Weight (g/mol) Purity
2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride C₅H₈ClN₄O₂ Hydrochloride ~191.45 N/A
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride C₅H₁₀Cl₂N₄O₂ Dihydrochloride 228.9 95%
(2R)-2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride C₅H₉ClN₄O₂ Hydrochloride 192.6 Min.†
  • Dihydrochloride salts (Analog 1) likely enhance aqueous solubility compared to monohydrochlorides due to increased ionic character .
  • Stereochemistry : Analog 2 specifies the (2R)-configuration, critical for chiral recognition in drug-receptor interactions . The target compound’s stereochemistry is unspecified.

Purity and Availability

  • Analog 1 : 95% purity, suitable for general laboratory use but may require purification for high-sensitivity applications .
  • Analog 2: Minimum purity is noted, though the exact value is unspecified; marketed by Biosynth as a research chemical .
  • Target Compound : Purity data are unavailable in the evidence.

Industrial Relevance

  • PharmaBlock Sciences () produces structurally related propanoic acid derivatives (e.g., CAS 1393524-16-7 and 368866-33-5), underscoring industrial interest in triazole-containing building blocks .

Research Implications

  • Drug Discovery : Triazole rings are common in kinase inhibitors and antimicrobial agents. Substituent positioning (1-yl vs. 3-yl) could modulate target selectivity.
  • Solubility and Stability : Dihydrochloride forms (Analog 1) may offer advantages in formulation, whereas stereochemical purity (Analog 2) is vital for enantioselective activity.
  • Synthetic Utility : The target compound’s 1,2,4-triazole-3-yl group provides a distinct regiochemical profile for derivatization compared to 1,2,3-triazole analogs.

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